molecular formula C13H13BrClN3O B6718099 N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide

N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide

Cat. No.: B6718099
M. Wt: 342.62 g/mol
InChI Key: AUIGFOKJCPAXNG-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O/c1-17(13(19)12-5-6-16-18(12)2)8-9-7-10(14)3-4-11(9)15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIGFOKJCPAXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)CC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzyl chloride and 2,3-dimethylpyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 5-bromo-2-chlorobenzyl chloride is reacted with 2,3-dimethylpyrazole in the presence of the base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide
  • N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxylate
  • N-[(5-bromo-2-chlorophenyl)methyl]-N,2-dimethylpyrazole-3-carboxylamide

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms enhances its reactivity and potential biological activities compared to similar compounds.

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